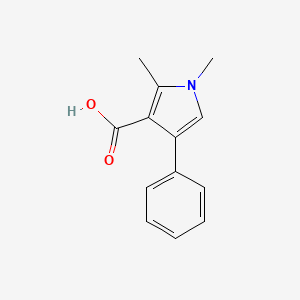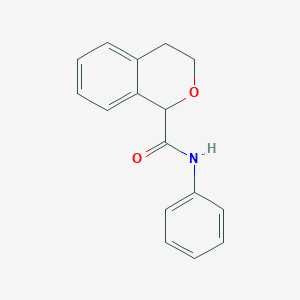
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid
Descripción general
Descripción
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 2, a phenyl group at position 4, and a carboxylic acid group at position 3. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as ruthenium complexes, can facilitate the formation of pyrrole rings from α-amino aldehydes . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyrrole N-oxides, reduced alcohols or aldehydes, and various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Pyrrole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the substitution pattern and functional groups.
Indole derivatives: Indoles share a similar aromatic ring structure with pyrroles but contain an additional benzene ring fused to the pyrrole ring.
Uniqueness
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXSMUFMLPYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)
![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)


![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)
